molecular formula C13H12ClN5OS B12269124 6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12269124
M. Wt: 321.79 g/mol
InChI Key: KLPVCXSZCIESNG-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that contains a benzoxazole core substituted with a chloro group and a piperazine ring bearing a thiadiazole moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the chloro substituent. The piperazine ring is then attached, and finally, the thiadiazole moiety is introduced. The reaction conditions often involve the use of solvents like phosphorus oxychloride and toluene, with refluxing and cooling steps to ensure proper formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole moiety is known for its ability to cross cellular membranes and interact with biological targets, contributing to the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of its structural features, which contribute to its distinct pharmacological profile. The presence of the chloro group, thiadiazole moiety, and piperazine ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12ClN5OS

Molecular Weight

321.79 g/mol

IUPAC Name

6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C13H12ClN5OS/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2

InChI Key

KLPVCXSZCIESNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

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